Cas no 2171652-28-9 (3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)

3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol structure
2171652-28-9 structure
商品名:3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol
CAS番号:2171652-28-9
MF:C13H24N2O
メガワット:224.342463493347
CID:6473275
PubChem ID:165723720

3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質

名前と識別子

    • 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol
    • 3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
    • 2171652-28-9
    • EN300-1640082
    • インチ: 1S/C13H24N2O/c1-15-10-5-6-11(15)8-13(16,7-10)12(14)9-3-2-4-9/h9-12,16H,2-8,14H2,1H3
    • InChIKey: OXIKNIGFARPQMF-UHFFFAOYSA-N
    • ほほえんだ: OC1(C(C2CCC2)N)CC2CCC(C1)N2C

計算された属性

  • せいみつぶんしりょう: 224.188863393g/mol
  • どういたいしつりょう: 224.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 49.5Ų

3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1640082-0.05g
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
0.05g
$612.0 2023-06-04
Enamine
EN300-1640082-0.25g
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
0.25g
$670.0 2023-06-04
Enamine
EN300-1640082-0.5g
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
0.5g
$699.0 2023-06-04
Enamine
EN300-1640082-5.0g
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
5g
$2110.0 2023-06-04
Enamine
EN300-1640082-500mg
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
500mg
$1084.0 2023-09-22
Enamine
EN300-1640082-5000mg
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
5000mg
$3273.0 2023-09-22
Enamine
EN300-1640082-1.0g
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
1g
$728.0 2023-06-04
Enamine
EN300-1640082-2500mg
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
2500mg
$2211.0 2023-09-22
Enamine
EN300-1640082-250mg
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
250mg
$1038.0 2023-09-22
Enamine
EN300-1640082-0.1g
3-[amino(cyclobutyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
2171652-28-9
0.1g
$640.0 2023-06-04

3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol 関連文献

3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-olに関する追加情報

Research Briefing on 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 2171652-28-9)

In recent years, the compound 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 2171652-28-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.

The structural complexity of 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, characterized by its bicyclic framework and amino-alcohol functionality, makes it a promising scaffold for drug discovery. Recent studies have explored its role as a modulator of central nervous system (CNS) targets, particularly in the context of neurological disorders such as Parkinson's disease and schizophrenia. The compound's ability to interact with neurotransmitter receptors has been a focal point of investigation.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, highlighting improvements in yield and purity. The researchers employed a multi-step process involving cyclobutylation and subsequent functionalization, which demonstrated scalability for potential industrial applications. The study also reported preliminary in vitro data indicating high affinity for dopamine and serotonin receptors.

Further pharmacological evaluations have revealed that 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol exhibits selective binding to specific receptor subtypes, suggesting its potential as a targeted therapeutic agent. Animal models have shown promising results in mitigating symptoms associated with dopaminergic dysfunction, with minimal off-target effects. These findings underscore the compound's potential for further development as a CNS-active drug candidate.

In addition to its CNS applications, recent research has explored the compound's utility in other therapeutic areas. A 2024 preprint study suggested that derivatives of 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol may possess anti-inflammatory properties, opening new avenues for treating chronic inflammatory conditions. The study proposed a mechanism of action involving modulation of cytokine production, though further validation is required.

Despite these advancements, challenges remain in the development of 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol as a therapeutic agent. Issues such as metabolic stability, blood-brain barrier penetration, and potential toxicity profiles need to be addressed in future studies. Ongoing research efforts are focused on structural optimization to enhance pharmacokinetic properties while maintaining pharmacological efficacy.

In conclusion, 3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol represents a compelling case study in modern drug discovery, showcasing how complex molecular architectures can yield promising therapeutic candidates. The compound's multifaceted biological activities and recent synthetic advancements position it as a molecule of significant interest for both academic and industrial researchers in the chemical biology and pharmaceutical sectors.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.